molecular formula C15H24O B7866685 3-(4-tert-Butylphenyl)-3-pentanol

3-(4-tert-Butylphenyl)-3-pentanol

Cat. No.: B7866685
M. Wt: 220.35 g/mol
InChI Key: IZNDFWAURJFRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-Butylphenyl)-3-pentanol is an organic compound characterized by its phenyl group attached to a pentanol moiety

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 4-tert-butylphenyl magnesium bromide with pentanal under controlled conditions.

  • Reduction of Ketones: Another method involves the reduction of 3-(4-tert-butylphenyl)-3-pentanone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions, followed by purification steps to achieve the desired purity. The process requires careful control of temperature and reagent concentrations to ensure high yield and quality.

Types of Reactions:

  • Oxidation: Oxidation of this compound can produce 3-(4-tert-butylphenyl)-3-pentanone.

  • Reduction: Reduction reactions can convert ketones derived from this compound back to the alcohol form.

  • Substitution Reactions: Substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 3-(4-tert-butylphenyl)-3-pentanone.

  • Reduction: 3-(4-tert-butylphenyl)-3-pentanone to this compound.

  • Substitution: Various halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-tert-Butylphenyl)-3-pentanol has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing biological activity. The hydroxyl group can form hydrogen bonds, further modulating its interactions.

Comparison with Similar Compounds

  • 4-tert-Butylphenol: Similar phenolic structure but lacks the pentanol chain.

  • 3-(4-tert-Butylphenyl)propanal: Similar phenyl group but with an aldehyde group instead of a hydroxyl group.

This comprehensive overview highlights the significance of 3-(4-tert-Butylphenyl)-3-pentanol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-tert-butylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-15(16,7-2)13-10-8-12(9-11-13)14(3,4)5/h8-11,16H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNDFWAURJFRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-tert-Butylphenyl)-3-pentanol
Reactant of Route 2
Reactant of Route 2
3-(4-tert-Butylphenyl)-3-pentanol
Reactant of Route 3
Reactant of Route 3
3-(4-tert-Butylphenyl)-3-pentanol
Reactant of Route 4
Reactant of Route 4
3-(4-tert-Butylphenyl)-3-pentanol
Reactant of Route 5
Reactant of Route 5
3-(4-tert-Butylphenyl)-3-pentanol
Reactant of Route 6
Reactant of Route 6
3-(4-tert-Butylphenyl)-3-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.